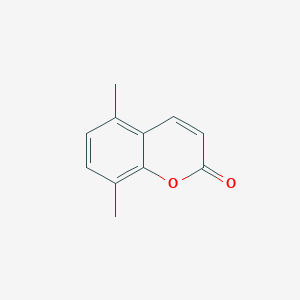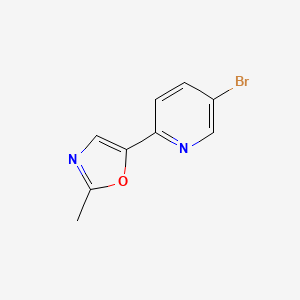
5-(5-Bromo-2-pyridyl)-2-methyloxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Bromo-2-pyridyl)-2-methyloxazole is a heterocyclic compound that contains both pyridine and oxazole rings. The presence of a bromine atom at the 5-position of the pyridine ring and a methyl group at the 2-position of the oxazole ring makes this compound unique. It is often used in various chemical and pharmaceutical research applications due to its distinctive structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromo-2-pyridyl)-2-methyloxazole typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-pyridinecarboxaldehyde and 2-methyl-oxazole.
Condensation Reaction: The 5-bromo-2-pyridinecarboxaldehyde undergoes a condensation reaction with 2-methyl-oxazole in the presence of a base such as sodium hydride or potassium carbonate.
Cyclization: The intermediate product formed undergoes cyclization to form the final compound, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromo-2-pyridyl)-2-methyloxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation and Reduction: The compound can undergo oxidation to form oxazole N-oxides or reduction to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like triethylamine or potassium phosphate.
Major Products Formed
Substitution: Formation of substituted pyridyl-oxazole derivatives.
Oxidation: Formation of oxazole N-oxides.
Reduction: Formation of amines or alcohols.
Coupling: Formation of biaryl or diaryl derivatives.
Scientific Research Applications
5-(5-Bromo-2-pyridyl)-2-methyloxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(5-Bromo-2-pyridyl)-2-methyloxazole involves its interaction with specific molecular targets. The bromine atom and the oxazole ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-hydrazinopyridine
- (5-Bromopyrid-2-yl)methanol
- 5-Bromo-2-(pyrrolidin-1-yl)pyridine
Comparison
5-(5-Bromo-2-pyridyl)-2-methyloxazole is unique due to the presence of both pyridine and oxazole rings, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a versatile platform for chemical modifications and has broader applications in various fields of research.
Properties
Molecular Formula |
C9H7BrN2O |
|---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
5-(5-bromopyridin-2-yl)-2-methyl-1,3-oxazole |
InChI |
InChI=1S/C9H7BrN2O/c1-6-11-5-9(13-6)8-3-2-7(10)4-12-8/h2-5H,1H3 |
InChI Key |
APWXXMGLHBJESC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(O1)C2=NC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


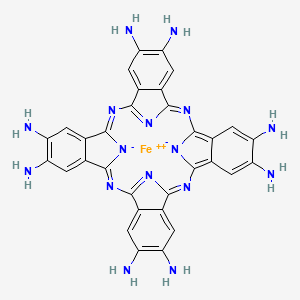
![Methyl 2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate;hydrochloride](/img/structure/B13688176.png)
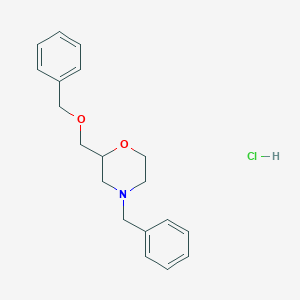
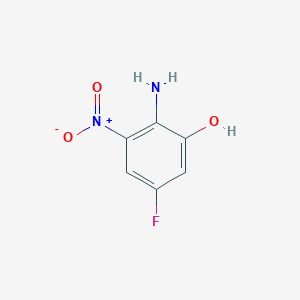

![Ethyl 3-[4-(Benzyloxy)-3-methoxyphenyl]-3-hydroxypropanoate](/img/structure/B13688207.png)

![6-(Trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B13688219.png)
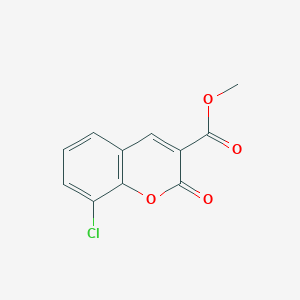

![2,5,11-Tribromoindolo[3,2,1-jk]carbazole](/img/structure/B13688224.png)
![5-Methyl-3-[6-(trifluoromethyl)-3-pyridyl]isoxazole-4-carboxylic Acid](/img/structure/B13688228.png)
![[2-(4-Methyl-1,4-diazepan-1-yl)pyrimidin-5-yl]boronic acid](/img/structure/B13688232.png)
